![molecular formula C22H17ClN4O4S B2475223 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899736-14-2](/img/structure/B2475223.png)
2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Biological Activity
- Research on similar compounds has focused on enantioselective synthesis, which is crucial for creating substances with specific desired effects in biological systems. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate shows the importance of stereochemistry in drug development (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Activity
- Synthesis and evaluation of cytotoxicity in various derivatives for potential anticancer applications have been conducted. Compounds synthesized from similar chemical structures have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Hour et al., 2007).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from similar chemical structures have been investigated for their anti-inflammatory and analgesic properties. These studies are crucial for the development of new therapeutic agents with improved efficacy and safety profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- The antimicrobial activity of new pyridine derivatives highlights the potential of similar compounds in addressing bacterial and fungal infections. This research avenue is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel antimicrobials (Patel, Agravat, & Shaikh, 2011).
Supramolecular Chemistry
- Studies on the formation of supramolecular structures through hydrogen bonding involving benzoic acid derivatives illustrate the utility of similar compounds in creating complex architectures. This research has implications for the development of new materials and nanotechnology applications (Ihata & Kato, 1999).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, and suppresses their activity . This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into thromboxane, PGE2, and prostacyclin . This can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include reduced production of thromboxane, PGE2, and prostacyclin . This can lead to a decrease in inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
properties
IUPAC Name |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJCVHJQONIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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